molecular formula C14H21N3O3 B262158 2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

カタログ番号 B262158
分子量: 279.33 g/mol
InChIキー: FRCLTZIMAFGGSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0633, and it belongs to the class of drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors.

作用機序

The mechanism of action of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid increases the levels of these hormones, which stimulate insulin secretion and improve glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid primarily involve its effects on glycemic control. Studies have shown that this compound can significantly reduce HbA1c levels, which is a marker of long-term glycemic control. Additionally, it has been shown to improve fasting and postprandial glucose levels and reduce the risk of hypoglycemia. Other potential effects of this compound include its effects on weight loss, lipid metabolism, and cardiovascular risk factors.

実験室実験の利点と制限

One of the main advantages of using 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its specificity as a DPP-4 inhibitor. This compound has been extensively studied and optimized to ensure its purity and potency, making it a reliable tool for studying the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

将来の方向性

There are several future directions for the study of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective DPP-4 inhibitors that can improve glycemic control without causing adverse effects. Additionally, this compound may have potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

合成法

The synthesis method of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps. The first step involves the condensation of 1-methyl-1H-pyrazol-4-amine and (R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid to form the intermediate compound. The intermediate compound is then subjected to hydrogenation and deprotection to obtain 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis method of this compound has been extensively studied and optimized to ensure its purity and yield.

科学的研究の応用

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. It is primarily used as a DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes mellitus. This compound has been shown to improve glycemic control by inhibiting the degradation of incretin hormones, which stimulate insulin secretion. Additionally, it has been studied for its potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

特性

製品名

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

分子式

C14H21N3O3

分子量

279.33 g/mol

IUPAC名

2-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h7,9,11-12H,3-6,8H2,1-2H3,(H,19,20)

InChIキー

FRCLTZIMAFGGSH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

正規SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。